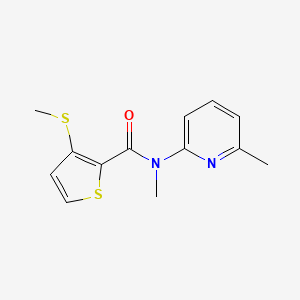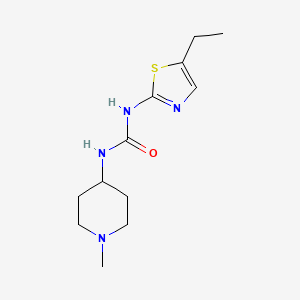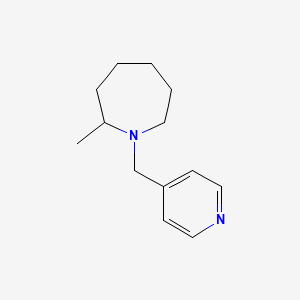![molecular formula C12H10Cl2N2O B7592429 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent for a range of diseases. In
科学研究应用
2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells by targeting certain enzymes. Additionally, this compound has been studied for its potential as a therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
作用机制
The mechanism of action of 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one involves its ability to inhibit certain enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). By inhibiting these enzymes, this compound can prevent the breakdown of certain neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This can have a range of effects, including improved cognitive function and reduced symptoms of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one are complex and varied. This compound has been shown to have both neuroprotective and neurotoxic effects, depending on the dose and duration of exposure. Additionally, this compound has been shown to affect a range of physiological processes, including inflammation, oxidative stress, and mitochondrial function.
实验室实验的优点和局限性
One of the main advantages of using 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one in lab experiments is its well-established synthesis method, which makes it relatively easy to obtain. Additionally, this compound has been extensively studied, making it a well-understood and reliable tool for scientific research. However, there are also limitations to using this compound, including its potential toxicity at high doses and its complex mechanism of action, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one. One area of interest is in the development of new therapeutic agents based on this compound, particularly for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on a range of physiological processes. Finally, there is potential for the development of new synthesis methods for this compound, which could improve its accessibility and make it a more widely used tool in scientific research.
合成方法
The synthesis of 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one involves the reaction of 2,5-dichlorobenzaldehyde with methylhydrazine to form 2-[(2,5-Dichlorophenyl)methyl]hydrazine. This compound is then reacted with 3-methylpyruvic acid to form 2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one. The synthesis of this compound has been well-established and is relatively straightforward, making it a popular choice for scientific research.
属性
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-2-5-12(17)16(15-8)7-9-6-10(13)3-4-11(9)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMHGOUQBHYVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)


![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)

![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)